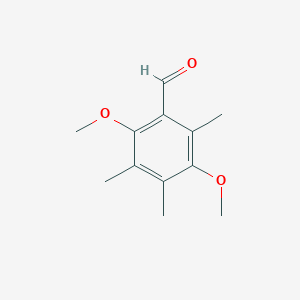
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde
Cat. No. B3045257
Key on ui cas rn:
103808-42-0
M. Wt: 208.25 g/mol
InChI Key: OZPXKDPPORMRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08716527B2
Procedure details


1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene from Step 1 (5 g, 19.3 mmol, 1 equiv.) was dissolved in benzene (2×20 mL) and the solvent removed in vacuo to remove residual water. The dry solid was dissolved in toluene (100 mL) and the resulting solution cooled in an ice-water bath. To the colorless solution was added n-BuLi (1.6 M in hexanes, 16 mL, 26.9 mmol, 1.4 equiv.) dropwise over 1 min. After 2 min stirring, the resulting aryllithium species was quenched with DMF (7 mL, 90 mmol, 4.5 equiv.). Following an additional 30 min, excess base was quenched with 1 M aqueous citric acid (20 mL), and the mixture diluted in ethyl acetate (100 mL). The organics were removed, rinsed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give 4.5 g 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde as an orange solid, which was used without further purification. 1H NMR (CDCl3, 400 MHz) 10.5 (s, 1H), 3.79 (s, 3H), 3.63 (s, 3H), 2.55 (s, 3H), 2.31 (s, 3H), 2.23 (s, 3H) ppm.



[Compound]
Name
aryllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[O:13][CH3:14].[Li]CCCC.CN([CH:23]=[O:24])C>C1C=CC=CC=1>[CH3:14][O:13][C:3]1[C:4]([CH3:12])=[C:5]([CH3:11])[C:6]([O:9][CH3:10])=[C:7]([CH3:8])[C:2]=1[CH:23]=[O:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C(=C1C)OC)C)C)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
[Compound]
|
Name
|
aryllithium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 2 min stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove residual water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The dry solid was dissolved in toluene (100 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution cooled in an ice-water bath
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Following an additional 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess base was quenched with 1 M aqueous citric acid (20 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture diluted in ethyl acetate (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organics were removed
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with brine (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=O)C(=C(C(=C1C)C)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 112% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
